molecular formula C15H8F6O4 B13725957 8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin

8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin

Cat. No.: B13725957
M. Wt: 366.21 g/mol
InChI Key: IJENRJJHVKQNHY-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the coumarin family, which is characterized by a benzopyrone structure. This compound is notable for its trifluoromethyl groups, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-(trifluoromethyl)coumarin with a suitable trifluoromethylated aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-6-methyl-4-(trifluoromethyl)coumarin can be compared with other coumarin derivatives:

    7-Hydroxycoumarin: Known for its fluorescent properties but lacks the trifluoromethyl groups.

    4-Methylcoumarin: Similar structure but without the trifluoromethyl and carboxylic acid groups.

    6,7-Dimethoxycoumarin: Contains methoxy groups instead of trifluoromethyl groups, leading to different chemical properties.

The presence of trifluoromethyl groups in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from other coumarin derivatives.

Properties

Molecular Formula

C15H8F6O4

Molecular Weight

366.21 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-[6-methyl-2-oxo-4-(trifluoromethyl)chromen-8-yl]but-2-enoic acid

InChI

InChI=1S/C15H8F6O4/c1-6-2-7(9(4-11(22)23)14(16,17)18)13-8(3-6)10(15(19,20)21)5-12(24)25-13/h2-5H,1H3,(H,22,23)/b9-4+

InChI Key

IJENRJJHVKQNHY-RUDMXATFSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)/C(=C\C(=O)O)/C(F)(F)F)OC(=O)C=C2C(F)(F)F

Canonical SMILES

CC1=CC2=C(C(=C1)C(=CC(=O)O)C(F)(F)F)OC(=O)C=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.